molecular formula C19H15FN4O4 B2373256 3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251680-09-7

3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

カタログ番号: B2373256
CAS番号: 1251680-09-7
分子量: 382.351
InChIキー: CFGDGBAZWHOVEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole (CAS: 1251680-09-7, C₁₉H₁₅FN₄O₄, MW: 382.35 g/mol) features a bis-oxadiazole scaffold with a 2,3-dimethoxyphenyl group and a 4-fluorophenyl-substituted 1,3,4-oxadiazole methyl substituent (Fig. 1). Its synthesis likely follows a multi-step protocol involving:

  • Condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives in dimethylformamide (DMF) using cesium carbonate as a base .
  • Characterization via ¹H NMR, IR, and mass spectrometry .

特性

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c1-25-14-5-3-4-13(17(14)26-2)18-21-15(28-24-18)10-16-22-23-19(27-16)11-6-8-12(20)9-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGDGBAZWHOVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2,3-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer potential and other pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by two oxadiazole rings and methoxy substituents on a phenyl group. This structural arrangement is crucial for its biological activity.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The anticancer properties are primarily attributed to the ability of oxadiazoles to induce apoptosis and inhibit cell proliferation. The specific compound has shown promising results in inhibiting growth in several cancer cell lines.
Cell LineGrowth Inhibition (%)IC50 (µM)
PC-3 (Prostate)95.700.67
HCT-116 (Colon)96.860.80
ACHN (Renal)94.500.87

These results suggest that the compound is particularly effective against prostate and colon cancer cells, demonstrating a strong potential for therapeutic applications in oncology .

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives are known for a variety of other biological activities:

  • Antimicrobial : Some studies have indicated that these compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory : They exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant : The ability to scavenge free radicals contributes to their antioxidant capacity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives:

  • Synthesis of Derivatives : A series of derivatives including the target compound were synthesized and screened for biological activity.
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of these compounds, showing reduced tumor sizes with minimal side effects .

Notable Findings

A significant study highlighted that certain oxadiazole derivatives could inhibit key enzymes involved in cancer progression:

  • EGFR Inhibition : One derivative showed an IC50 value of 0.24 µM against the epidermal growth factor receptor (EGFR), indicating strong potential for targeting this pathway .
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through caspase activation .

科学的研究の応用

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide range of biological activities. Notably:

  • Antimicrobial Activity : Various studies have shown that derivatives of 1,3,4-oxadiazole possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.25–2 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The oxadiazole derivatives have also been explored for their anticancer potential. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar to 3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole have demonstrated anti-inflammatory effects in various models. This activity is particularly relevant in the context of chronic diseases such as arthritis and cardiovascular disorders .

Synthesis and Screening

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring through cyclocondensation reactions. The screening of such compounds is often conducted using high-throughput methods to evaluate their biological efficacy across various assays .

Case Studies

Several case studies illustrate the applications of oxadiazole derivatives:

  • Antimicrobial Study : A recent study synthesized several 1,3,4-oxadiazole derivatives and tested their antimicrobial activity against common pathogens. The most active compounds showed MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
  • Cancer Research : In another study focused on anticancer properties, specific oxadiazole derivatives were evaluated in vitro against various cancer cell lines. Results showed significant cytotoxic effects with IC50 values lower than those observed for existing chemotherapeutic agents .
  • Anti-inflammatory Research : A series of experiments demonstrated that certain oxadiazole derivatives could reduce inflammatory markers in animal models of inflammation. These findings suggest potential therapeutic applications in treating inflammatory diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound 1,2,4-oxadiazole 2,3-Dimethoxyphenyl; 4-fluorophenyl-methyl-1,3,4-oxadiazole Inferred anticancer/antimicrobial (structural analogs)
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 1,2,4-oxadiazole 4-Fluorophenyl; quinolinylsulfonyl EGFR inhibition (IC₅₀: 4.13–29.23 μM)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-triazole 4-Chlorophenyl; fluorophenyl-triazole Antimicrobial
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 1,3,4-oxadiazole 4-Fluorophenyl; phenyl Unspecified (simpler scaffold)
2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole Phenyl; 4-methoxyphenyl Unspecified (electronic effects studied)
Key Observations :
  • Fluorophenyl Moieties : The 4-fluorophenyl group in the target compound and derivatives (e.g., ) is associated with enhanced bioactivity, particularly in EGFR inhibition, due to its electron-withdrawing nature and metabolic stability .
  • Dimethoxy vs.
  • Bis-Oxadiazole vs. Thiazole-Triazole Scaffolds : The target’s bis-oxadiazole core may offer greater hydrogen-bonding capacity versus thiazole-triazole hybrids (e.g., ), influencing target selectivity .

Structural and Crystallographic Insights

  • Isostructural Halogen Derivatives : Compounds 4 (Cl) and 5 (Br) in exhibit identical triclinic crystal packing (space group P̄1) but differ in halogen-induced intermolecular interactions. The target compound’s lack of halogens may reduce halogen bonding but enhance π-π stacking via aromatic rings .

Q & A

Q. How can researchers optimize the synthesis of this oxadiazole derivative to improve yield and purity?

The synthesis of oxadiazole derivatives typically involves cyclization reactions using amidoximes and carboxylic acid derivatives under reflux conditions . Key factors to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Catalyst use : Lewis acids like ZnCl₂ or Cu(OAc)₂ can accelerate cyclization .
  • Temperature control : Maintaining 80–100°C minimizes side reactions while ensuring complete conversion.
    Post-synthesis, recrystallization in ethanol or methanol improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

A combination of techniques is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR : Confirm oxadiazole ring carbons (δ 155–165 ppm) and fluorophenyl substituents (δ 115–125 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with oxadiazole cleavage .
  • FT-IR : Detect C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .

Q. What strategies enhance the solubility of this compound for in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) to dissolve the compound, followed by dilution in PBS or cell culture media.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) at non-critical positions to improve aqueous solubility without compromising bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodology :

  • Substituent variation : Synthesize analogs with modified fluorophenyl or dimethoxyphenyl groups (e.g., chloro, nitro, or methyl substitutions) .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
  • Data analysis : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values.

Q. Example SAR Table :

Substituent (R₁/R₂)LogPIC₅₀ (μM)Notes
4-Fluorophenyl/2,3-Dimethoxy3.20.45High affinity for EGFR kinase
4-Chlorophenyl/2,3-Dimethoxy3.50.78Reduced solubility, moderate activity
4-Methoxyphenyl/2,3-Dimethoxy2.81.20Increased solubility, lower potency

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with protein active sites (e.g., PDB ID: 1M17). Prioritize hydrogen bonding with oxadiazole nitrogen atoms and hydrophobic interactions with fluorophenyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. How should researchers address contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?

  • Control experiments : Verify assay conditions (pH, temperature, and co-factor concentrations).
  • Enzyme source : Compare results using recombinant vs. native enzymes to rule out isoform-specific effects.
  • Statistical validation : Perform triplicate assays with Z’-factor > 0.6 to ensure reliability .

Q. What crystallographic techniques resolve the compound’s solid-state structure for mechanistic insights?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane.
  • Key parameters :
    • Bond lengths : C=N (1.28–1.32 Å) and C-O (1.36–1.40 Å) confirm oxadiazole geometry .
    • Torsion angles : Analyze dihedral angles between aromatic rings to assess planarity and π-stacking potential.

Q. How can metabolomic studies identify degradation products under physiological conditions?

  • Incubation : Expose the compound to liver microsomes (37°C, pH 7.4) for 24 hours.
  • LC-MS/MS analysis : Use a Q-TOF mass spectrometer in negative ion mode. Identify metabolites via fragmentation patterns (e.g., demethylation or oxadiazole ring cleavage) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。